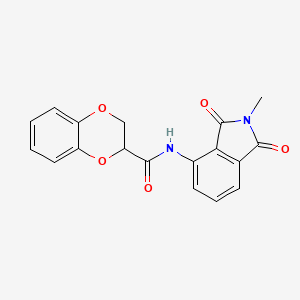
1-(Cyclohexylamino)-3-(4-phenylmethoxyphenoxy)propan-2-ol
Descripción general
Descripción
1-(Cyclohexylamino)-3-(4-phenylmethoxyphenoxy)propan-2-ol is a complex organic compound that features a cyclohexylamino group, a phenylmethoxy group, and a phenoxy group attached to a propanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclohexylamino)-3-(4-phenylmethoxyphenoxy)propan-2-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclohexylamine with an epoxide intermediate, followed by the introduction of the phenylmethoxy and phenoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Cyclohexylamino)-3-(4-phenylmethoxyphenoxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenylmethoxy and phenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohols.
Aplicaciones Científicas De Investigación
1-(Cyclohexylamino)-3-(4-phenylmethoxyphenoxy)propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s unique chemical structure makes it useful in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of 1-(Cyclohexylamino)-3-(4-phenylmethoxyphenoxy)propan-2-ol involves its interaction with specific molecular targets and pathways. The cyclohexylamino group may interact with receptors or enzymes, while the phenylmethoxy and phenoxy groups can influence the compound’s binding affinity and selectivity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
- 1-(Cyclohexylamino)-3-(4-methoxyphenoxy)propan-2-ol
- 1-(Cyclohexylamino)-3-(4-phenylphenoxy)propan-2-ol
- 1-(Cyclohexylamino)-3-(4-ethoxyphenoxy)propan-2-ol
Comparison: Compared to these similar compounds, 1-(Cyclohexylamino)-3-(4-phenylmethoxyphenoxy)propan-2-ol is unique due to the presence of both phenylmethoxy and phenoxy groups, which can significantly influence its chemical reactivity and biological activity
Propiedades
IUPAC Name |
1-(cyclohexylamino)-3-(4-phenylmethoxyphenoxy)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO3/c24-20(15-23-19-9-5-2-6-10-19)17-26-22-13-11-21(12-14-22)25-16-18-7-3-1-4-8-18/h1,3-4,7-8,11-14,19-20,23-24H,2,5-6,9-10,15-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZDBWDSZYABPIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC(COC2=CC=C(C=C2)OCC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-(2-naphthyl)ethanone](/img/structure/B4070648.png)
![N-(1-phenylethyl)-2-{[(phenylthio)acetyl]amino}benzamide](/img/structure/B4070667.png)
![N-(4-ethoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B4070671.png)
![4-[(2-methylbenzyl)(methylsulfonyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B4070683.png)

![N-[3-methyl-4-[(2-phenylacetyl)amino]phenyl]-4-nitrobenzamide](/img/structure/B4070702.png)
![5-[(3,5-dimethylpyrazol-1-yl)methyl]-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4070706.png)
![N-(4-bromophenyl)-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide](/img/structure/B4070717.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4070719.png)

![N-[(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-3-nitrobenzamide](/img/structure/B4070736.png)

![N,N-dicyclohexyl-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4070745.png)
![4-[(4-butyl-1H-1,2,3-triazol-1-yl)methyl]-1-(cyclohex-3-en-1-ylcarbonyl)piperidine](/img/structure/B4070746.png)
